

Application Notes and Protocols for N,N-diethylpropynamide Covalent Labeling

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Compound of Interest

Compound Name: 2-Propynamide, N,N-diethyl-

Cat. No.: B15470638

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental setup and application of N,N-diethylpropynamide as a covalent labeling agent for identifying and characterizing protein targets. The protocols outlined below are designed to be adaptable for various research and drug development applications, focusing on the specific covalent modification of nucleophilic amino acid residues, primarily cysteine.

Introduction

N,N-diethylpropynamide is an electrophilic small molecule containing a propynamide functional group. This "warhead" is designed to react with nucleophilic residues in proteins, forming a stable covalent bond. This property makes it a valuable tool in chemical biology and drug discovery for activity-based protein profiling (ABPP) and target identification studies. The terminal alkyne also provides a handle for subsequent bioorthogonal ligation ("click chemistry") to introduce reporter tags for visualization, enrichment, and identification of labeled proteins. Covalent inhibitors, including those with propynamide warheads, have gained prominence in drug discovery, with several approved drugs targeting kinases like Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR).^{[1][2][3][4]}

Principle of Covalent Labeling

The covalent labeling process with N,N-diethylpropynamide follows a two-step mechanism. Initially, the molecule non-covalently binds to a protein. Subsequently, a nucleophilic amino acid

residue, typically a cysteine thiol, attacks the electrophilic carbon of the propynamide, leading to the formation of a stable covalent adduct.[5][6][7] This targeted and irreversible modification allows for the specific labeling and subsequent identification of proteins that interact with the compound.

Data Presentation

The following table summarizes hypothetical quantitative proteomics data from a competitive labeling experiment. In this type of experiment, a cellular lysate is pre-incubated with increasing concentrations of a test inhibitor (e.g., N,N-diethylpropynamide) before adding a broad-spectrum cysteine-reactive probe. The displacement of the probe by the inhibitor is then quantified by mass spectrometry.

Protein Target	Uniprot ID	Peptide Sequence	Probe Occupancy (% of Control)	IC50 (μM)
On-Target				
Kinase X	P12345	CYSNPEQPTK	15.2	0.5
Off-Targets				
Protein Y	Q67890	ACLPSEEGTK	45.8	5.2
Protein Z	A1B2C3	FNCSDAEDEFK	78.1	15.8
Non-specific binder	X5Y6Z7	GHCAEEQLR	95.3	> 50

Note: This table is a representative example and not actual experimental data. C* indicates the labeled cysteine residue.

Experimental Protocols

Protocol 1: In Vitro Covalent Labeling of a Purified Protein

This protocol describes the labeling of a purified protein with N,N-diethylpropynamide to confirm direct engagement.

Materials:

- Purified protein of interest (with at least one cysteine residue)
- N,N-diethylpropynamide
- Phosphate-buffered saline (PBS), pH 7.4
- Dithiothreitol (DTT) for reduction (optional)
- Desalting column
- SDS-PAGE reagents
- Coomassie Brilliant Blue or silver stain
- Mass spectrometer (for intact protein analysis)

Procedure:

- Protein Preparation: If the protein's cysteines are oxidized, they may need to be reduced. Incubate the protein with 1-5 mM DTT for 30 minutes at room temperature. Remove DTT using a desalting column immediately before labeling.
- Labeling Reaction:
 - Prepare a 10 mM stock solution of N,N-diethylpropynamide in DMSO.
 - In a microcentrifuge tube, combine the purified protein (final concentration 1-10 μ M) in PBS with the desired concentration of N,N-diethylpropynamide (e.g., 10-100 μ M).
 - Incubate the reaction at 37°C for 1-2 hours.
- Analysis:
 - Quench the reaction by adding SDS-PAGE loading buffer.

- Analyze the samples by SDS-PAGE. A successful covalent modification will result in a slight mass shift of the protein band.
- For more precise analysis, perform intact protein mass spectrometry to observe the mass increase corresponding to the addition of the N,N-diethylpropynamide molecule.

Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate

This protocol outlines the identification of protein targets of N,N-diethylpropynamide in a complex biological sample using a competitive ABPP approach.

Materials:

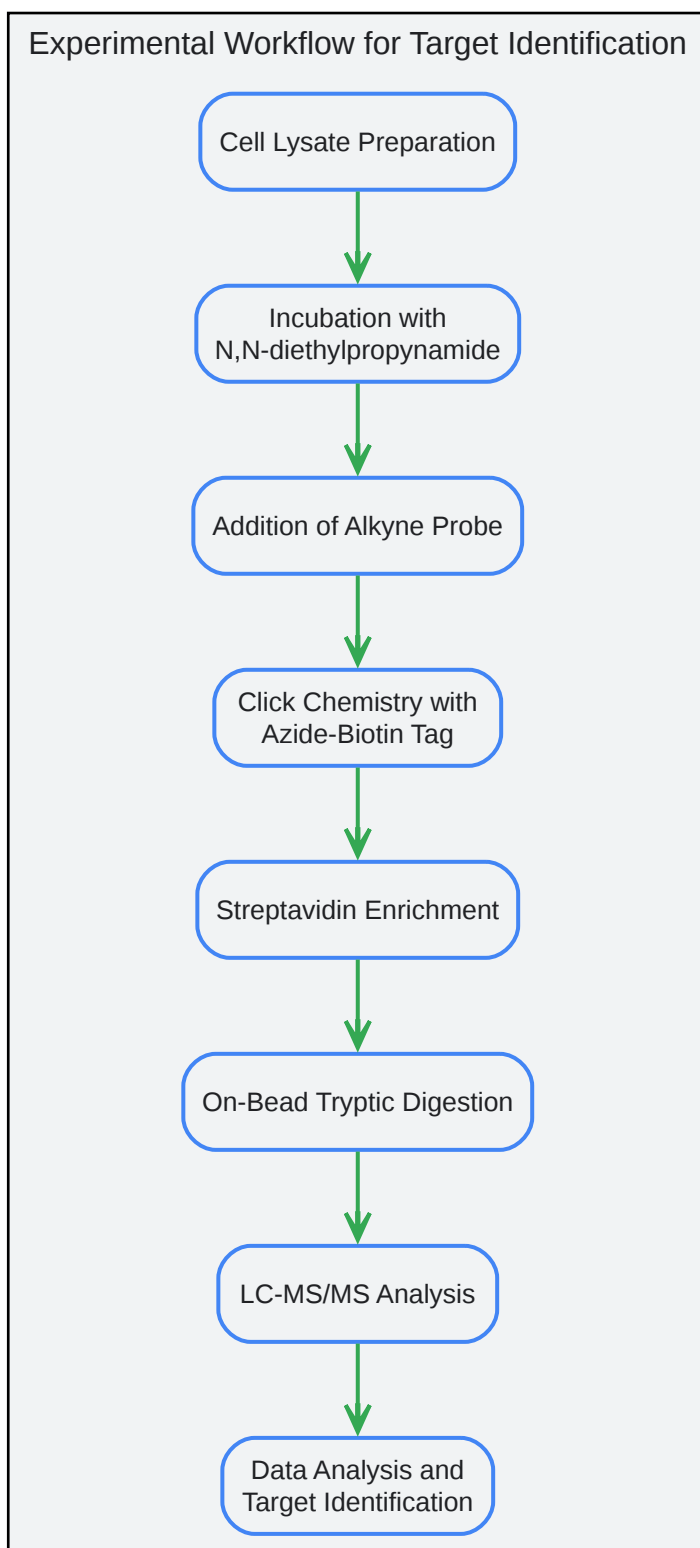
- Cultured cells
- Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
- N,N-diethylpropynamide
- Broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne)
- Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin)
- Click chemistry reagents: Copper(II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- Streptavidin agarose beads
- Urea
- Dithiothreitol (DTT)
- Iodoacetamide (IAM)
- Trypsin
- LC-MS/MS system for proteomic analysis

Procedure:

- Cell Lysis: Harvest and lyse cells in a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome).
- Competitive Labeling:
 - Pre-incubate aliquots of the cell lysate with varying concentrations of N,N-diethylpropynamide (e.g., 0.1 μ M to 50 μ M) for 30 minutes at 37°C. Include a DMSO vehicle control.
 - Add the broad-spectrum cysteine-reactive probe to all samples at a final concentration of 1-5 μ M and incubate for another 30 minutes at 37°C.
- Click Chemistry:
 - To each sample, add the azide-biotin reporter tag, CuSO₄, TCEP, and TBTA. Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.
- Enrichment of Labeled Proteins:
 - Incubate the reaction mixtures with streptavidin agarose beads for 1-2 hours at 4°C to capture the biotinylated proteins.
 - Wash the beads extensively to remove non-specifically bound proteins.
- On-Bead Digestion:
 - Resuspend the beads in a buffer containing urea.
 - Reduce the proteins with DTT and alkylate with IAM.
 - Digest the proteins into peptides overnight with trypsin.
- LC-MS/MS Analysis:
 - Collect the peptide-containing supernatant.

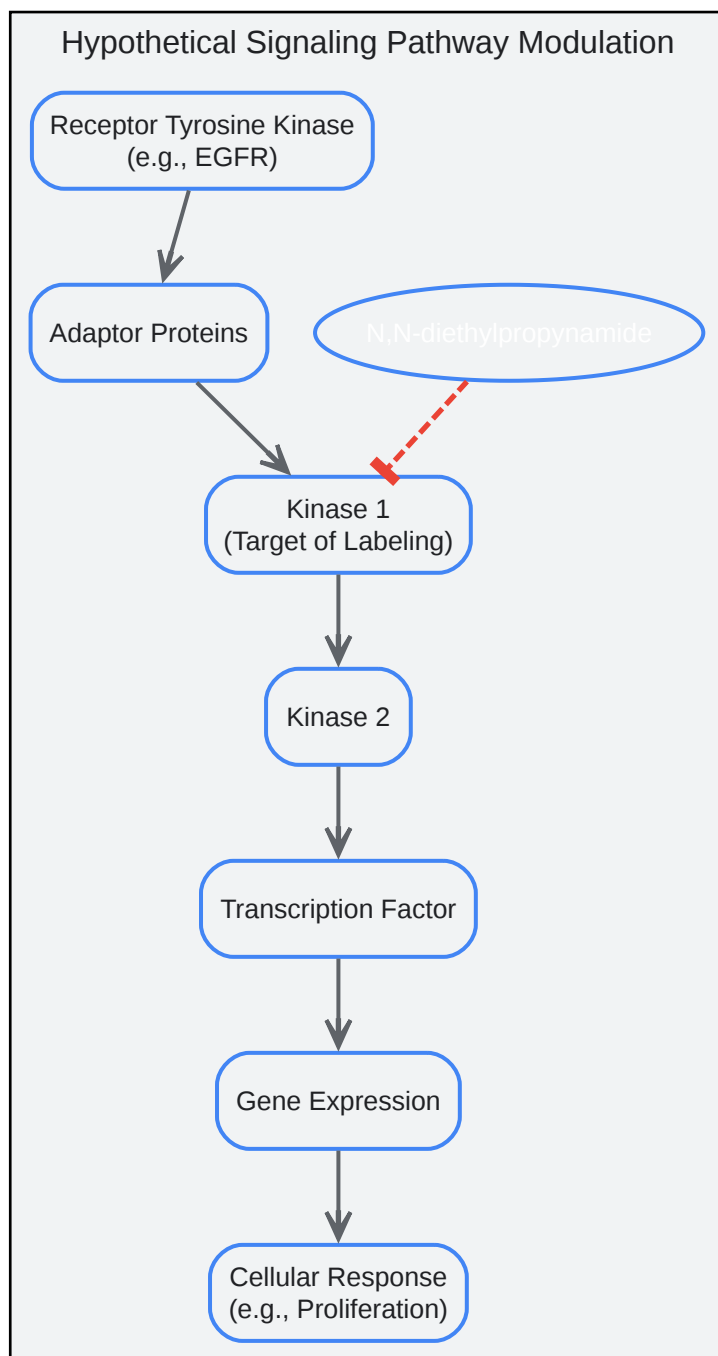
- Analyze the peptides by LC-MS/MS to identify and quantify the proteins that were captured. A decrease in the signal for a particular protein in the presence of N,N-diethylpropynamide indicates that it is a target of the compound.

Mandatory Visualizations



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Caption: A generalized workflow for the identification of protein targets of N,N-diethylpropynamide.



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Caption: A model signaling pathway illustrating the inhibitory action of N,N-diethylpropynamide.

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